4-(Bromomethyl)-2-ethyl-1,3-thiazole
Description
Contextualization within 1,3-Thiazole Ring Systems
The compound 4-(bromomethyl)-2-ethyl-1,3-thiazole belongs to the thiazole (B1198619) family, a class of heterocyclic compounds featuring a five-membered ring containing both a sulfur and a nitrogen atom at positions 1 and 3, respectively. Thiazoles are members of the azoles, which also include imidazoles and oxazoles. The thiazole ring is an aromatic system, a characteristic conferred by the delocalization of six π-electrons, which imparts significant stability. This aromaticity is greater than that of the corresponding oxazoles and is evident in the chemical shifts of its ring protons in 1H NMR spectroscopy, which typically appear between 7.27 and 8.77 ppm. analis.com.my
The 1,3-thiazole nucleus is a crucial scaffold in medicinal chemistry and is present in a wide array of natural and synthetic compounds with significant biological importance. nih.gov A prominent natural product containing this ring system is Vitamin B1 (Thiamine), which is essential for metabolism. Furthermore, the thiazole ring is a core component of many pharmaceuticals, including the antiretroviral drug Ritonavir, the antimicrobial agent Sulfathiazole, and the non-steroidal anti-inflammatory drug Meloxicam. nih.govyoutube.com Its derivatives are explored for a vast range of therapeutic applications, including anticancer, antifungal, and antibacterial properties. ias.ac.in The versatility of the thiazole ring allows for substitution at its 2, 4, and 5 positions, enabling chemists to modify its properties and develop new biologically active molecules. analis.com.my
| Compound Name | Class | Significance |
|---|---|---|
| Thiamine (Vitamin B1) | Vitamin | Essential coenzyme in carbohydrate metabolism. |
| Ritonavir | Antiretroviral Drug | Used in the treatment of HIV/AIDS. nih.gov |
| Penicillin | Antibiotic | Contains a reduced thiazole (thiazolidine) ring; foundational antibiotic. nih.gov |
| Meloxicam | NSAID | Used for the treatment of inflammation and pain. youtube.com |
| Abafungin | Antifungal Drug | Exhibits broad-spectrum antifungal activity. nih.gov |
Significance of Bromomethyl and Ethyl Substituents in Heterocyclic Chemistry
The specific structure of this compound is defined by two key substituents on the thiazole core: an ethyl group at the 2-position and a bromomethyl group at the 4-position. Each of these groups imparts distinct chemical properties that are significant in the context of heterocyclic chemistry.
The bromomethyl group (-CH2Br) is the most reactive site on the molecule. The bromine atom is an excellent leaving group, making the attached methylene (B1212753) carbon highly susceptible to nucleophilic substitution reactions (SN2 type). pressbooks.pub This functionality transforms the otherwise stable thiazole ring into a versatile synthetic intermediate. nih.gov The bromomethyl group acts as a chemical "handle," allowing for the straightforward attachment of a wide variety of other molecular fragments by reacting it with different nucleophiles (e.g., amines, thiols, alcohols, carbanions). This reactivity is fundamental to its role as a building block, or scaffold, for constructing more complex molecules. For instance, similar bromomethylated heterocycles are readily used in reactions to form new carbon-sulfur, carbon-nitrogen, and carbon-carbon bonds. researchgate.netresearchgate.net
The ethyl group (-CH2CH3) at the 2-position primarily influences the electronic and physical properties of the molecule. As an alkyl group, it is electron-donating, which tends to increase the electron density of the heterocyclic ring. This electronic effect can enhance the basicity and nucleophilicity of the thiazole system. analis.com.my Furthermore, the ethyl group adds lipophilicity to the molecule, which can affect its solubility in organic solvents and influence the properties of larger molecules synthesized from it.
Historical Development of Relevant Thiazole Synthetic Methodologies
The synthesis of the thiazole ring has been a subject of study for well over a century, with several key methodologies forming the foundation of modern thiazole chemistry. Two of the most historically significant and widely recognized methods are the Hantzsch thiazole synthesis and the Cook-Heilbron thiazole synthesis.
The Hantzsch Thiazole Synthesis is the oldest and most prominent method for constructing the thiazole ring. First reported by Arthur Hantzsch in 1887, this reaction involves the cyclocondensation of an α-halocarbonyl compound (like an α-haloketone or α-haloaldehyde) with a thioamide. youtube.com The versatility of this method allows for the synthesis of a wide variety of thiazoles with different substituents at the 2, 4, and 5 positions by simply changing the starting materials. Due to its reliability and broad applicability, the Hantzsch synthesis and its modifications remain one of the most common approaches for preparing thiazole derivatives. researchgate.net
The Cook-Heilbron Thiazole Synthesis , discovered by Alan H. Cook and Ian Heilbron in 1947, provides a route to 5-aminothiazole derivatives. mdpi.com This method involves the reaction of an α-aminonitrile with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions. pharmaguideline.com While it is a powerful tool for accessing the specific class of 5-aminothiazoles, it is generally less common in the literature than the Hantzsch synthesis for preparing a broader range of thiazole structures. mdpi.com
| Feature | Hantzsch Synthesis (1887) | Cook-Heilbron Synthesis (1947) |
|---|---|---|
| Reactants | α-Halocarbonyl and Thioamide | α-Aminonitrile and Carbon Disulfide (or related reagent) |
| Primary Product Class | General 2,4,5-substituted thiazoles | 5-Aminothiazoles |
| Generality | Very broad and widely used | More specific to aminothiazoles |
Overview of Research Trajectories for this compound as a Synthetic Scaffold
The primary research utility of this compound is as a synthetic scaffold or building block for the creation of more elaborate molecules. The research trajectories for this compound are almost exclusively dictated by the high reactivity of its bromomethyl group. This functional group serves as an electrophilic site, poised for reaction with a diverse range of nucleophiles to forge new chemical bonds.
Investigations using analogous bromomethyl-substituted heterocycles demonstrate several key synthetic pathways. A principal trajectory involves nucleophilic substitution reactions where the bromide is displaced. For example, reaction with various thiols can lead to the formation of new thioether linkages, while reactions with primary or secondary amines can be used to introduce aminomethyl substituents. These reactions are fundamental in medicinal chemistry for linking the thiazole core to other pharmacophores or functional groups to explore structure-activity relationships.
A notable research application for such scaffolds is in the synthesis of complex, fused heterocyclic systems. The bromomethyl group can participate in intramolecular cyclization reactions or act as a linchpin in multi-step syntheses. For instance, the reaction of a bromomethyl-substituted heterocycle with a bidentate nucleophile can lead to the formation of a new ring fused to the original thiazole. Research on similar systems has shown that bromomethyl-furans can react with nucleophiles like thiourea (B124793) or ω-bromoacetophenone to form complex fused systems such as furo[3,2-d] mdpi.comresearchgate.netthiazolo[3,2-a]pyridin-4-ium bromide. researchgate.net Similarly, 5-bromo-2-(bromomethyl)-4-(halophenyl)thiazoles have been used as key intermediates in the synthesis of thiazole-based stilbene (B7821643) analogs with potential biological activities. nih.gov
| Nucleophile (Nu-H or Nu-) | Product Type | Bond Formed |
|---|---|---|
| Amine (R₂NH) | Substituted Aminomethylthiazole | C-N |
| Thiol (RSH) | Thioether | C-S |
| Alkoxide (RO⁻) | Alkoxymethyl Ether | C-O |
| Cyanide (CN⁻) | Thiazolylacetonitrile | C-C |
| Phosphite (B83602) (P(OR)₃) | Phosphonate Ester (via Arbuzov reaction) | C-P |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H8BrNS |
|---|---|
Molecular Weight |
206.11 g/mol |
IUPAC Name |
4-(bromomethyl)-2-ethyl-1,3-thiazole |
InChI |
InChI=1S/C6H8BrNS/c1-2-6-8-5(3-7)4-9-6/h4H,2-3H2,1H3 |
InChI Key |
JWUSMAHZPJIXPM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CS1)CBr |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies of 4 Bromomethyl 2 Ethyl 1,3 Thiazole
Nucleophilic Substitution Reactions at the Bromomethyl Moiety
The bromomethyl group attached to the C4 position of the 2-ethyl-1,3-thiazole core serves as a potent electrophile, readily participating in nucleophilic substitution (SN2) reactions. The bromine atom is an excellent leaving group, facilitating the formation of new carbon-heteroatom bonds. This reactivity allows for the introduction of a wide array of functional groups, significantly diversifying the molecular structure.
Reactions with Nitrogen-Containing Nucleophiles (e.g., amines)
The carbon of the bromomethyl moiety is susceptible to attack by various nitrogen-containing nucleophiles. Primary and secondary amines, such as 2-aminoethanol, pyrrolidine, piperidine, and morpholine, can effectively displace the bromide ion to form the corresponding secondary and tertiary amines, respectively. researchgate.netpleiades.online These reactions are typically performed in a suitable solvent, and an excess of the amine can be used to act as both the nucleophile and the base to neutralize the hydrogen bromide byproduct.
The general scheme for this transformation involves the lone pair of electrons on the nitrogen atom attacking the methylene (B1212753) carbon, leading to the cleavage of the carbon-bromine bond. This method is highly efficient for creating new C-N bonds and incorporating diverse amine functionalities into the thiazole (B1198619) structure.
Table 1: Examples of Nucleophilic Substitution with Amines on Analogous Bromomethyl Heterocycles Data based on reactions with ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate. researchgate.netpleiades.online
| Nucleophile | Product Type |
| 2-Aminoethanol | Secondary Amine |
| Pyrrolidine | Tertiary Amine |
| Piperidine | Tertiary Amine |
| Morpholine | Tertiary Amine |
Reactions with Sulfur-Containing Nucleophiles (e.g., thiols, mercaptoheterocycles)
Sulfur-based nucleophiles, which are generally more potent than their oxygen counterparts, react readily with 4-(bromomethyl)-2-ethyl-1,3-thiazole. researchgate.net Thiols (mercaptans) and mercaptoheterocycles can be deprotonated with a base to form highly nucleophilic thiolate anions. These anions efficiently displace the bromide to form thioethers. For instance, potassium thiolates derived from butanethiol and thiophenol undergo exclusive S-alkylation. researchgate.netpleiades.online
A notable example of this type of reaction involves the interaction with mercaptoheterocycles like 1,3-benzothiazole-2-thiol. mdpi.comnih.gov The thiolate anion of the benzothiazole (B30560) attacks the bromomethyl group, resulting in the formation of a new thioether linkage, connecting the two heterocyclic systems. mdpi.comnih.gov This strategy is a powerful tool for constructing more complex molecules containing multiple heterocyclic units.
Table 2: Representative Reactions with Sulfur Nucleophiles on Analogous Bromomethyl Heterocycles
| Nucleophile | Reagent Form | Product Type | Reference |
| Butanethiol | Potassium Thiolate | Thioether | researchgate.netpleiades.online |
| Thiophenol | Potassium Thiolate | Thioether | researchgate.netpleiades.online |
| 1,3-Benzothiazole-2-thiol | Thiolate Anion | Heterocyclic Thioether | mdpi.comnih.gov |
Formation of Quaternary Thiazolium Salts
The bromomethyl group can act as an alkylating agent in reactions with tertiary amines or the nitrogen atoms of other heterocyclic rings, leading to the formation of quaternary ammonium (B1175870) or thiazolium salts. researchgate.net When this compound reacts with a nucleophilic nitrogen-containing heterocycle (such as pyridine (B92270), imidazole, or another thiazole molecule), the nitrogen atom attacks the methylene carbon, displacing the bromide and forming a new C-N bond. The resulting product is a quaternary salt, where the nitrogen atom bears a formal positive charge. This process, known as quaternization, is a fundamental reaction for modifying the electronic properties of heterocyclic compounds and for synthesizing ionic liquids and phase-transfer catalysts.
Metal-Catalyzed Coupling Reactions of the Thiazole Ring
Beyond the reactivity of the side chain, the thiazole ring itself can be functionalized using modern metal-catalyzed cross-coupling techniques. These reactions typically target the C-H bonds of the heterocyclic core, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly prominent in this area.
Suzuki, Heck, and Sonogashira Coupling Analogues
While this compound does not possess a halogen on the ring for direct standard cross-coupling, the thiazole core can be derivatized for such reactions. For instance, if the hydrogen at the C5 position is replaced with a bromine or iodine atom, this position becomes activated for classic cross-coupling reactions.
Suzuki-Miyaura Coupling : This reaction would involve the palladium-catalyzed coupling of a 5-halo-2-ethyl-4-(bromomethyl)thiazole derivative with an aryl or vinyl boronic acid or ester. nih.govmdpi.comresearchgate.net This is a highly versatile method for forming C-C bonds and is widely used in the synthesis of complex organic molecules. researchgate.net
Heck Coupling : The Heck reaction would couple a 5-halo-thiazole derivative with an alkene in the presence of a palladium catalyst and a base. nih.govmdpi.com This allows for the introduction of alkenyl substituents onto the thiazole ring.
Sonogashira Coupling : This reaction enables the formation of a C-C triple bond by coupling a 5-halo-thiazole with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. beilstein-archives.org
These reactions typically require a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand), a base (e.g., K₂CO₃, Cs₂CO₃), and an appropriate solvent. mdpi.com
Table 3: General Conditions for Palladium-Catalyzed Cross-Coupling Reactions on Heterocycles
| Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Reference |
| Suzuki-Miyaura | Boronic Acid/Ester | Pd(0) or Pd(II) with phosphine ligands | K₂CO₃, K₃PO₄ | nih.govmdpi.com |
| Heck | Alkene | Pd(OAc)₂, PdCl₂ | Et₃N, NaOAc | nih.govmdpi.com |
| Sonogashira | Terminal Alkyne | Pd catalyst + Cu(I) co-catalyst | Et₃N, Piperidine | beilstein-archives.org |
Direct C-H Arylation and Alkylation of Thiazole Core
A more modern and atom-economical approach involves the direct functionalization of the C-H bonds on the thiazole ring, bypassing the need for pre-halogenation. researchgate.net For 2-alkylthiazoles, the C5 position is the most electron-rich and sterically accessible site, making it the preferred location for electrophilic attack and metalation. rsc.org
Palladium-catalyzed direct C-H arylation allows for the coupling of the C5-H bond of the 2-ethylthiazole (B99673) core with aryl halides. researchgate.net These reactions are often promoted by a phosphine-free Pd(OAc)₂ catalyst system or other specialized palladium catalysts. organic-chemistry.org The process typically involves the coordination of the palladium to the thiazole, followed by C-H bond activation (often the rate-limiting step), and subsequent reductive elimination to form the C-C bond and regenerate the active catalyst. This methodology provides a straightforward route to 5-aryl-2-ethyl-4-(bromomethyl)thiazole derivatives from the parent compound. rsc.orgacs.org
Transformations Involving the Thiazole Heterocycle
While the bromomethyl group is the most prominent site for nucleophilic substitution, the thiazole ring itself can participate in various reactions that modify the core heterocyclic structure. These transformations include oxidation and reduction of the heteroatoms, as well as cycloaddition reactions that temporarily or permanently disrupt the ring's aromaticity.
Oxidation and Reduction Pathways
The thiazole ring contains two heteroatoms, nitrogen and sulfur, which can be targeted for oxidation. The oxidation of the ring nitrogen (N-3) typically leads to the formation of a stable, aromatic thiazole N-oxide. This transformation can be achieved using various oxidizing agents, such as meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide in the presence of a catalyst. wikipedia.orgmdpi.com N-oxidation alters the electronic properties of the thiazole ring, influencing its reactivity in subsequent reactions. wikipedia.org
Alternatively, oxidation can occur at the sulfur atom (S-1). This process is generally more challenging due to the aromatic nature of the thiazole ring but can lead to non-aromatic thiazole-1-oxide (a sulfoxide) and, upon further oxidation, thiazole-1,1-dioxide (a sulfone). wikipedia.orgrsc.org These oxidations disrupt the aromaticity of the ring, significantly changing its chemical behavior and stability. rsc.org
Reduction of the thiazole ring is less common due to its aromatic stability. Strong reducing agents or catalytic hydrogenation under harsh conditions would be required to reduce the C=C or C=N bonds within the ring, leading to thiazoline (B8809763) or thiazolidine (B150603) derivatives. Such reductions are not typically favored as they result in the loss of aromaticity.
Table 1: Potential Oxidation Products of this compound This table is interactive. Click on the headers to sort.
| Product Name | Site of Oxidation | Oxidizing Agent (Example) | Resulting Ring System |
|---|---|---|---|
| This compound 3-oxide | Nitrogen (N-3) | mCPBA, H₂O₂ | Aromatic N-oxide |
| This compound 1-oxide | Sulfur (S-1) | Peroxy acids | Non-aromatic Sulfoxide |
Cycloaddition Reactions and Ring Expansions
The thiazole ring, despite its aromatic character, can participate in cycloaddition reactions, most notably the Diels-Alder [4+2] cycloaddition. wikipedia.orgorganic-chemistry.org In these reactions, the dienic system involves the formal C=C double bond (C4-C5) of the thiazole ring and an adjacent double bond, typically from a substituent at the C4 position. nih.govnih.gov For this compound, a preliminary modification of the bromomethyl group to an alkenyl group would be necessary to create the required 4-alkenylthiazole diene system. nih.gov
Once the 4-alkenyl-2-ethyl-1,3-thiazole is formed, it can react with a dienophile (e.g., N-substituted maleimides, maleic anhydride) to form a bicyclic adduct. nih.govnih.gov These reactions often proceed with high stereocontrol. nih.gov A common subsequent reaction for such adducts is the extrusion of sulfur, which leads to a ring expansion and the formation of a substituted pyridine derivative. wikipedia.org This formal [4+2] cycloaddition followed by sulfur extrusion provides a powerful synthetic route for converting thiazoles into pyridines.
Formation of Complex Molecular Architectures and Hybrid Systems
The inherent reactivity of the bromomethyl group makes this compound an exceptional starting material for constructing elaborate molecular structures, including fused heterocyclic systems, bridged compounds, and macrocycles.
Thiazole-Fused Heterocyclic Systems
The electrophilic carbon of the bromomethyl group is highly susceptible to attack by nucleophiles. When a substrate containing two nucleophilic centers is used, a subsequent cyclization reaction can occur, leading to the formation of a new ring fused to the original thiazole. This strategy is widely used to synthesize bicyclic systems of significant interest in medicinal chemistry. researchgate.net
Two prominent examples of such systems are imidazo[2,1-b]thiazoles and thiazolo[3,2-a]pyrimidines.
Imidazo[2,1-b]thiazoles: These are formed by reacting a 2-aminothiazole (B372263) derivative with an α-halocarbonyl compound. Conversely, one can envision the reaction of this compound with a suitable amino-imidazole or related precursor to construct a fused system. A more direct and common pathway involves the reaction of a thioamide with a 2-halo-1,3-dicarbonyl compound or its equivalent. nih.govconnectjournals.comnih.gov
Thiazolo[3,2-a]pyrimidines: This fused system can be synthesized by the reaction of this compound with a pyrimidine-2-thione. The nucleophilic sulfur of the thione displaces the bromide, and subsequent intramolecular cyclization involving the pyrimidine (B1678525) nitrogen atom onto an appropriate site forms the second ring. nih.govnih.gov
Table 2: Examples of Thiazole-Fused Heterocyclic Systems Derivable from this compound This table is interactive. Click on the headers to sort.
| Fused System | Required Coreactant Type | General Reaction |
|---|---|---|
| Imidazo[2,1-b]thiazole (B1210989) derivative | 2-Aminoimidazole derivative | Alkylation followed by intramolecular cyclization |
| Thiazolo[3,2-a]pyrimidine derivative | Pyrimidine-2-thione | S-Alkylation followed by intramolecular N-cyclization |
Bridged and Macrocyclic Derivatives
The construction of bridged and macrocyclic structures relies on linking molecular fragments using bifunctional reagents. The this compound moiety can be incorporated into such architectures in several ways.
For macrocycle synthesis, the bromomethyl group serves as a convenient handle for covalent linkage. For example, the reaction of two equivalents of this compound with a long-chain dinucleophile, such as a diamine or a dithiol, under high-dilution conditions would lead to the formation of a large ring containing two thiazole units. thieme.de This approach allows for the synthesis of macrocycles with tunable cavity sizes and properties.
Bridged systems, which are bicyclic structures with atoms shared between all three rings emanating from the bridgehead atoms, can also be envisioned. nih.gov Starting with a pre-formed macrocycle containing two thiazole units, a subsequent intramolecular reaction could form a covalent bridge across the macrocyclic ring. Alternatively, a carefully designed precursor derived from this compound could undergo an intramolecular cyclization to form a bridged structure directly. The thiazole unit in these complex architectures can impart specific conformational constraints and potential metal-coordinating sites.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Key Synthetic Intermediate for High-Value Compounds
The presence of the bromomethyl group on the thiazole (B1198619) ring provides a reactive site for nucleophilic substitution, making 4-(bromomethyl)-2-ethyl-1,3-thiazole an important intermediate in the synthesis of a variety of high-value compounds. This reactivity allows for the introduction of diverse functionalities and the construction of more complex molecular architectures.
The bromomethyl group in this compound is an excellent electrophile, readily undergoing reactions with a wide array of nucleophiles to generate new heterocyclic systems. This versatility is demonstrated in the synthesis of various thiazole-containing compounds. For instance, bromomethyl-substituted heterocycles can react with different N-, S-, O-, and P-nucleophiles to yield corresponding substitution products. researchgate.netpleiades.online
The reaction of similar bromomethyl-substituted heterocycles with nucleophiles such as secondary amines (pyrrolidine, piperidine, morpholine) leads to the formation of the corresponding tertiary amines. pleiades.online Furthermore, phosphorylation with triethyl phosphite (B83602) via the Arbuzov reaction results in the formation of diethyl phosphonates. pleiades.online These phosphonates are valuable intermediates for subsequent Wittig or Horner-Wadsworth-Emmons reactions, which are instrumental in the formation of carbon-carbon double bonds. organic-chemistry.orgmasterorganicchemistry.comwikipedia.orgadichemistry.comnih.gov The general reactivity of the bromomethyl group on a thiazole ring is illustrated by its conversion to other functional groups, which can then be used to construct more complex heterocyclic systems.
| Nucleophile | Resulting Functional Group | Potential Subsequent Reactions | Reference |
|---|---|---|---|
| Secondary Amines (e.g., Pyrrolidine, Piperidine) | Tertiary Amine | Quaternization, further functionalization | pleiades.online |
| Triethyl phosphite | Diethyl Phosphonate | Wittig or Horner-Wadsworth-Emmons reaction | pleiades.online |
| Sodium Azide | Azide | Click Chemistry, Reduction to Amine | - |
| Thiourea (B124793) | Isothiouronium Salt | Synthesis of aminothiazoles | - |
The thiazole motif is a key structural component in numerous biologically active natural products. While direct synthesis of a natural product using this compound is not extensively documented, its potential as a building block for analogs of such compounds is significant. For example, the synthesis of Bacillamide A, a tryptamide alkaloid of marine origin, highlights the importance of the thiazole core. arkat-usa.org The synthesis of Bacillamide A involves the construction of a substituted thiazole ring, demonstrating the value of thiazole derivatives in accessing complex molecular architectures found in nature. arkat-usa.org By using this compound as a starting material, medicinal chemists can design and synthesize novel analogs of natural products, potentially leading to compounds with improved biological activity or pharmacokinetic properties. The bromomethyl group allows for the attachment of various side chains that can mimic or modify the interactions of the natural product with its biological target.
The reactivity of this compound makes it an ideal scaffold for the generation of combinatorial libraries, which are essential tools in drug discovery for identifying new lead compounds. A key strategy in combinatorial synthesis is the use of "click chemistry," a set of powerful, reliable, and selective reactions. organic-chemistry.orgsigmaaldrich.com The bromomethyl group of this compound can be readily converted to an azidomethyl group by reaction with sodium azide. This transformation provides a key functional handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. organic-chemistry.orgsigmaaldrich.com By reacting the resulting 4-(azidomethyl)-2-ethyl-1,3-thiazole (B2830575) with a diverse collection of alkynes, a large library of 1,2,3-triazole-substituted thiazoles can be rapidly synthesized. This approach allows for the systematic exploration of the chemical space around the 2-ethyl-1,3-thiazole core, facilitating the discovery of new compounds with desired biological activities.
Applications in Functional Materials Chemistry
The unique electronic and structural properties of the thiazole ring make it an attractive component for the design of functional organic materials. This compound can serve as a versatile starting material for the synthesis of polymers and molecular materials with interesting optical and electronic properties.
Thiazole-containing polymers are of interest due to their potential applications in various fields, including organic electronics. The synthesis of polymers containing imidazo[2,1-b]thiazole (B1210989) units has been reported, demonstrating the feasibility of incorporating the thiazole heterocycle into polymer backbones. rsc.org Similarly, polymers have been derived from 2-hydrazinylbenzo[d]thiazole. researchgate.net this compound can be envisioned as a monomer for the synthesis of functional polymers. For example, the bromomethyl group can be converted to other polymerizable functionalities, such as a vinyl group or an acrylic group, through appropriate chemical transformations. Alternatively, the bromomethyl group can be used in polycondensation reactions with suitable difunctional monomers to afford polymers with the 2-ethyl-1,3-thiazole unit in the main chain or as a pendant group. The incorporation of the thiazole moiety can influence the thermal, mechanical, and electronic properties of the resulting polymers.
| Thiazole Derivative Type | Application | Key Property | Reference |
|---|---|---|---|
| Thiazolo[5,4-d]thiazole derivatives | Solid-state photonic and fluorescence-based optical devices | Tunable fluorescence from orange-red to blue | nih.govrsc.org |
| Benzothiazole-based probes | Fluorescent detection of biomolecules and ions | High sensitivity and selectivity | nih.govrsc.orgresearchgate.netresearchgate.net |
| 2,1,3-Benzothiadiazoles (BTDs) | Fluorophore building blocks for sensing devices | Photostability and versatile synthetic modification | mdpi.com |
Contributions to Agrochemical Research (Focus on synthesis of scaffolds)
The thiazole ring is a significant heterocyclic scaffold in the development of biologically active molecules, including those with applications in agrochemical research. The compound this compound serves as a key building block in the synthesis of more complex chemical structures intended for agricultural use. Its utility stems from the presence of a reactive bromomethyl group attached to the stable thiazole core. This functional group allows for straightforward chemical modifications, enabling the construction of diverse molecular scaffolds.
The primary role of this compound in this field is as a precursor for creating larger molecules through nucleophilic substitution reactions. The bromine atom in the bromomethyl group is a good leaving group, facilitating reactions with a wide range of nucleophiles. This reactivity is harnessed to introduce various functional moieties, leading to the assembly of novel thiazole-based derivatives. These derivatives are then screened for potential herbicidal, fungicidal, or insecticidal properties.
Research has shown that thiazole-containing compounds are effective against various agricultural pests. For instance, novel thiazole derivatives have been synthesized and have shown promising antifungal activity against pathogenic fungi. nih.govnih.gov The synthesis often involves a key step where a bromomethylthiazole intermediate is reacted to build the final, more complex, and biologically active molecule. The ethyl group at the 2-position of the thiazole ring can influence the lipophilicity and steric profile of the resulting scaffold, which in turn can affect its biological activity and selectivity.
The development of new agrochemicals often relies on the "scaffold hopping" strategy, where known active structures are modified to create novel compounds with improved properties. rsc.org this compound is a valuable tool in this approach, providing a versatile platform for generating libraries of new chemical entities for high-throughput screening in agrochemical discovery. The ability to readily functionalize the thiazole scaffold allows chemists to systematically explore the structure-activity relationships of new compound classes. nih.gov
Below is a table summarizing the key reactive properties of this compound that make it a useful intermediate in the synthesis of agrochemical scaffolds.
| Feature of this compound | Role in Synthesis of Agrochemical Scaffolds |
| Thiazole Ring | Provides a stable, aromatic core that is a known pharmacophore in many biologically active compounds. |
| Bromomethyl Group (-CH₂Br) | Acts as a reactive handle for introducing a wide variety of functional groups via nucleophilic substitution. |
| Ethyl Group (-CH₂CH₃) | Influences the physical properties (e.g., solubility, lipophilicity) of the final molecule, which can impact biological activity. |
Role in Analytical Chemistry Reagents and Sensors
In the realm of analytical chemistry, the thiazole moiety is a valuable component in the design of reagents and sensors due to its electronic properties and ability to participate in the formation of chromophoric and fluorophoric systems. While specific applications of this compound as a standalone analytical reagent are not extensively documented in dedicated studies, its structural features make it a suitable precursor for the synthesis of more complex analytical tools.
The primary utility of this compound in this context is, once again, its reactive bromomethyl group. This functional group allows for the covalent attachment of the thiazole unit to other molecules, such as fluorescent dyes or chelating agents, to create specialized analytical reagents. For example, it can be used to derivatize analytes containing nucleophilic functional groups (e.g., thiols, amines, phenols), thereby introducing a thiazole tag that can be detected by various analytical techniques.
Thiazole derivatives are known to be integral parts of fluorescent sensors. mdpi.com The thiazole ring can act as a part of a conjugated system that, upon interaction with a specific analyte, exhibits a change in its photophysical properties, such as fluorescence intensity or wavelength. The synthesis of such sensors could involve a step where a bromomethylthiazole derivative is used to link the sensing unit to the signaling unit (the fluorophore).
The development of chemosensors often involves the creation of molecules that can selectively bind to a target analyte, such as a metal ion or a small organic molecule, and produce a measurable signal. The nitrogen and sulfur atoms in the thiazole ring can act as coordination sites for metal ions. By incorporating the this compound scaffold into a larger molecular framework containing a binding pocket, it is possible to design selective sensors. The interaction with the analyte would then trigger a response from the thiazole-containing part of the molecule, leading to a detectable signal.
The table below outlines the potential roles of this compound in the development of analytical reagents and sensors.
| Application Area | Role of this compound |
| Derivatizing Agent | The bromomethyl group can react with analytes to attach a thiazole tag, facilitating their detection and quantification. |
| Fluorescent Sensors | Can be incorporated into larger fluorescent molecules where the thiazole moiety contributes to the electronic system responsible for the sensory response. mdpi.com |
| Chemosensors | The thiazole nitrogen and sulfur atoms can serve as binding sites for analytes, and the overall scaffold can be part of a signal-transducing system. |
Advanced Spectroscopic and Structural Elucidation of 4 Bromomethyl 2 Ethyl 1,3 Thiazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides valuable information about the chemical environment, connectivity, and stereochemistry of the constituent atoms. For 4-(bromomethyl)-2-ethyl-1,3-thiazole, a combination of one-dimensional and two-dimensional NMR techniques offers a complete picture of its molecular architecture.
High-Resolution ¹H NMR for Proton Environments
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. Based on the analysis of structurally similar compounds, such as 2-ethyl-4-methyl-1,3-thiazole, the chemical shifts can be predicted with a high degree of confidence. nih.govchemicalbook.com
The protons of the ethyl group at the C2 position are anticipated to appear as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), arising from scalar coupling. The methylene protons are expected to resonate at approximately 3.0 ppm, while the methyl protons would be further upfield, around 1.4 ppm.
The most downfield non-aromatic signal is predicted for the bromomethyl protons (-CH₂Br) at the C4 position. The strong deshielding effect of the electronegative bromine atom would shift this signal to approximately 4.7 ppm. A singlet would be expected for this signal, assuming no coupling with other protons. The lone proton on the thiazole (B1198619) ring, at the C5 position, is expected to appear as a singlet in the aromatic region, likely around 7.3 ppm.
¹³C NMR for Carbon Skeleton and Hybridization States
The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The predicted chemical shifts are based on data from related thiazole derivatives and take into account the electronic effects of the substituents. nih.govasianpubs.org
The carbon of the ethyl group's methyl (-CH₃) is expected to be the most upfield signal, at approximately 14 ppm. The adjacent methylene carbon (-CH₂) would be found further downfield, around 30 ppm. The carbon of the bromomethyl group (-CH₂Br) is predicted to resonate at a similar downfield region, around 33 ppm, due to the influence of the bromine atom.
The thiazole ring carbons will have characteristic chemical shifts. The C5 carbon, bonded to a hydrogen atom, is expected at approximately 115 ppm. The C4 carbon, bearing the bromomethyl substituent, is predicted to be around 150 ppm. The C2 carbon, attached to the ethyl group, is anticipated to be the most deshielded carbon of the ring, appearing at approximately 170 ppm.
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule. science.govscribd.comyoutube.comepfl.chsdsu.edu
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be instrumental in confirming the ethyl group. Cross-peaks would be observed between the methylene quartet and the methyl triplet, confirming their scalar coupling and thus their direct connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, the HSQC spectrum would show correlations between the ethyl methylene protons and the corresponding methylene carbon, the ethyl methyl protons and the methyl carbon, the bromomethyl protons and the bromomethyl carbon, and the thiazole C5-H proton and the C5 carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. Key expected HMBC correlations for this compound would include:
Correlations from the ethyl methylene protons to the C2 carbon of the thiazole ring and the ethyl methyl carbon.
Correlations from the bromomethyl protons to the C4 and C5 carbons of the thiazole ring.
Correlations from the thiazole C5-H to the C4 carbon and potentially to the bromomethyl carbon.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The presence of bromine is a key feature, as it has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units. The exact mass of the molecular ion can be calculated and compared with the experimental value to confirm the molecular formula.
Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This provides detailed information about the fragmentation pathways of the molecule, which can be used to confirm its structure. researchgate.netsapub.org
The fragmentation of this compound is expected to be influenced by the stability of the thiazole ring and the lability of the carbon-bromine bond. Common fragmentation pathways for thiazole derivatives often involve cleavage of the side chains and fragmentation of the heterocyclic ring. The presence of the bromomethyl group would likely lead to an initial loss of a bromine radical (•Br) or a bromomethyl radical (•CH₂Br). Subsequent fragmentation could involve the loss of the ethyl group or cleavage of the thiazole ring. The analysis of these fragmentation patterns provides valuable mechanistic insights into the behavior of the molecule under ionization conditions.
Computational and Theoretical Investigations of 4 Bromomethyl 2 Ethyl 1,3 Thiazole
Density Functional Theory (DFT) Calculations
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 4-(Bromomethyl)-2-ethyl-1,3-thiazole, DFT calculations would provide significant insights into its fundamental chemical and physical properties. However, no specific studies applying this method to the target compound were found.
Electronic Structure and Molecular Geometry Optimization
A foundational step in computational chemistry involves optimizing the molecular geometry to find the lowest energy conformation of the molecule. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles that correspond to a stable state. This process establishes the most probable three-dimensional structure of the molecule, which is crucial for all further computational analysis. Without published research, specific optimized coordinates, bond parameters, and total energy values for this compound are not available.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis spectra via TD-DFT)
Computational methods can predict various spectroscopic properties.
NMR Spectroscopy: DFT can be used to calculate the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). These theoretical shifts, when compared to experimental data, can help confirm the molecular structure.
Vibrational Spectroscopy: The calculation of vibrational frequencies (corresponding to IR and Raman spectra) is achieved by analyzing the second derivatives of the energy with respect to atomic displacements. This helps in identifying characteristic functional groups and their vibrational modes.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which allows for the prediction of the UV-Vis absorption spectrum.
No published data exists for the predicted spectroscopic properties of this compound.
Reactivity Predictions and Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the ability of a molecule to donate an electron.
LUMO: Represents the ability of a molecule to accept an electron.
HOMO-LUMO Gap: The energy difference between these orbitals is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.
Analysis of the HOMO and LUMO energy levels and their distribution across the this compound structure would identify the most likely sites for nucleophilic and electrophilic attack. However, specific calculations, energy values, and orbital diagrams for this compound are not documented in the available literature.
Molecular Dynamics (MD) Simulations
MD simulations are a computational method for analyzing the physical movements of atoms and molecules over time. These simulations provide detailed information on the dynamic behavior of a system, which is not captured by static DFT calculations.
Conformational Flexibility and Solvent Effects
MD simulations could be used to explore the conformational landscape of the ethyl and bromomethyl groups attached to the thiazole (B1198619) ring of this compound. By simulating the molecule in different solvents, one could understand how the solvent environment influences its preferred shape and flexibility. This information is critical for understanding its behavior in solution. No such simulation studies have been published for this specific molecule.
Intermolecular Interactions and Aggregation Behavior
For molecules that may exhibit self-assembly or interaction with other molecules (e.g., biological macromolecules), MD simulations can elucidate the nature and strength of these intermolecular forces, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. This analysis would be crucial for predicting aggregation behavior or binding affinity. There is currently no available research detailing the intermolecular interaction patterns or aggregation tendencies of this compound based on MD simulations.
Quantum Chemical Studies on Reaction Mechanisms and Pathways
While direct quantum chemical studies specifically targeting the reaction mechanisms of this compound are not extensively documented in publicly available literature, significant insights can be drawn from computational investigations of structurally analogous compounds. One such closely related molecule is 2-bromomethyl-1,3-thiaselenole, for which detailed quantum chemical and experimental studies have elucidated a complex and unprecedented reaction pathway for nucleophilic substitution. nih.govresearchgate.net
These studies reveal that the reaction of 2-bromomethyl-1,3-thiaselenole with a nucleophile, such as 1,3-benzothiazole-2-thiol, does not follow a simple direct substitution mechanism. Instead, it proceeds through the formation of a cyclic seleniranium cation intermediate. mdpi.com The cleavage of the C-Br bond is facilitated by the neighboring selenium atom, leading to the formation of this three-membered ring. This intermediate is central to the reaction, creating multiple electrophilic centers that can be attacked by the nucleophile. mdpi.commdpi.com
Quantum chemical calculations for the thiaselenole analogue have shown that the nucleophilic attack can occur at three different centers of the seleniranium intermediate: the two carbon atoms of the ring and the selenium atom itself. mdpi.com The initial step involves the formation of an ion pair, which then overcomes a transition state barrier to form the seleniranium cation. mdpi.com The subsequent reaction pathway and the final products are determined by the regioselectivity of the nucleophilic attack on this intermediate. For instance, the attack of a thiolate anion on the selenium atom leads to ring-opening and the formation of a vinyl sulfide, which can then undergo further rearrangements to yield thermodynamically stable heterocyclic products. nih.govresearchgate.net
Given the structural similarity between this compound and 2-bromomethyl-1,3-thiaselenole, it is plausible to hypothesize that its reaction mechanisms would also be influenced by the neighboring sulfur atom of the thiazole ring. The sulfur atom could provide anchimeric assistance, leading to the formation of a transient thiiranium ion intermediate. This would create a more complex reaction profile than a simple SN2 displacement of the bromide ion. The reaction pathway would likely be multichannel, with the regioselectivity of the nucleophilic attack on the thiiranium intermediate dictating the product distribution.
A hypothetical reaction pathway, analogous to the studied thiaselenole, is presented in the table below:
| Step | Description | Intermediate/Transition State |
| 1 | Cleavage of the C-Br bond with anchimeric assistance from the thiazole sulfur. | Formation of a thiiranium cation intermediate. |
| 2 | Nucleophilic attack on one of the electrophilic centers of the thiiranium ion. | Transition state for the ring-opening. |
| 3 | Formation of a kinetically controlled product. | Open-chain or rearranged heterocyclic product. |
| 4 | Possible rearrangement to a thermodynamically more stable product. | Final substituted product. |
Further dedicated quantum chemical studies on this compound are necessary to confirm this proposed mechanism and to quantify the energetic barriers and the stability of the intermediates and transition states involved.
Non-Linear Optical (NLO) Property Predictions
Computational studies, often employing Density Functional Theory (DFT), are used to calculate the first hyperpolarizability (β), a key parameter that quantifies the second-order NLO response of a molecule. lookchem.compku.edu.cn These studies have shown that the magnitude of β in thiazole derivatives is highly sensitive to the nature and position of substituent groups on the thiazole ring. mdpi.com
For instance, the presence of electron-donating groups (such as amino or alkoxy groups) and electron-withdrawing groups (such as nitro or cyano groups) connected through a π-conjugated system can significantly enhance the NLO response. pku.edu.cn In the case of this compound, the ethyl group at the 2-position acts as a weak electron-donating group, while the bromomethyl group at the 4-position has a more complex electronic effect. The thiazole ring itself can act as part of the π-conjugated bridge.
The table below presents computationally predicted NLO properties for some representative thiazole derivatives from the literature, which can serve as a basis for estimating the potential NLO response of this compound.
| Compound | Method/Basis Set | Dipole Moment (μ, Debye) | Average Polarizability (α, a.u.) | First Hyperpolarizability (β, a.u.) |
| Ethyl 2-(2-benzylidenehydrazinyl)thiazole-4-carboxylate | B3LYP/6-311+G(d,p) | 4.67 | 258.9 | 10452 |
| Ethyl 2-(2-(2-hydroxybenzylidene)hydrazinyl)thiazole-4-carboxylate | B3LYP/6-311+G(d,p) | 3.23 | 269.4 | 14893 |
| (Z)-ethyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetate | B3LYP/6-31G(d,p) | - | - | - |
| Thiazole derivative with CF3 substituent | DFT | - | - | 3825.91 Hartree |
| Thiazole derivative with OCH3 substituent | DFT | - | - | 153.51 Hartree |
Based on these comparative data, it can be inferred that this compound would likely exhibit a modest NLO response. The ethyl group provides some electron donation, but the bromomethyl group is not a strong electron-withdrawing group in the context of creating a significant intramolecular charge transfer, which is a key factor for a large NLO response. To enhance the NLO properties of this compound, further functionalization with stronger donor and acceptor groups would be necessary. Theoretical calculations using DFT would be required to provide a quantitative prediction of its hyperpolarizability and to explore its potential for NLO applications.
Future Research Directions and Perspectives on this compound
The heterocyclic compound this compound represents a versatile chemical building block with significant potential for future research and application. Its structure, featuring a reactive bromomethyl group and a modifiable thiazole core, opens avenues for extensive exploration in synthetic chemistry, materials science, and computational design. This article outlines key future research directions and perspectives for this compound, focusing on the development of sustainable synthetic methods, the exploration of novel reactivity, integration into advanced manufacturing technologies, expansion into new material domains, and the application of theoretical chemistry for predictive design.
Q & A
Q. What are the optimal synthetic routes for 4-(Bromomethyl)-2-ethyl-1,3-thiazole, and how can purity be validated?
- Methodological Answer : The synthesis of bromomethyl-substituted thiazoles typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 5-(bromomethyl)-2-chloro-1,3-thiazole were synthesized via refluxing with benzaldehyde derivatives and thiourea, using ethanol as a solvent and catalytic HCl . To optimize purity, employ column chromatography for isolation, followed by characterization via -NMR and -NMR to confirm the bromomethyl group's presence (δ ~4.5 ppm for CHBr in -NMR) . Elemental analysis (C, H, N, S) should align with theoretical values within ±0.3% .
Q. How can researchers distinguish between regioisomers during the synthesis of bromomethyl-thiazole derivatives?
- Methodological Answer : Regioisomeric byproducts can arise due to competing substitution pathways. Use 2D NMR techniques (e.g., HSQC, HMBC) to resolve ambiguities in connectivity. For instance, in 2-bromo-4-phenyl-1,3-thiazole, X-ray crystallography confirmed the bromine position at C2 by analyzing bond angles and torsion angles (C–Br bond length: ~1.89 Å) . Computational tools (DFT) can also predict NMR shifts to validate assignments .
Advanced Research Questions
Q. How do reaction conditions (solvent, catalyst) influence the reactivity of the bromomethyl group in nucleophilic substitution reactions?
- Methodological Answer : Solvent polarity and catalyst choice critically affect substitution kinetics. For example, in synthesizing 3-(2-bromophenyl)-1,2,4-triazole derivatives, DMF as a polar aprotic solvent enhanced SN2 reactivity, while KCO facilitated deprotonation of nucleophiles like thiols . Kinetic studies under varying conditions (e.g., DMF vs. THF) monitored via HPLC can quantify rate constants. Competing elimination (e.g., HBr release) may occur in non-polar solvents, detectable via GC-MS .
Q. What strategies resolve contradictions in biological activity data for bromomethyl-thiazole derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may stem from impurities or assay conditions. Reproduce experiments with rigorously purified compounds (≥95% by HPLC) . Perform molecular docking studies (e.g., using AutoDock Vina) to predict binding modes to targets like bacterial enzymes. For instance, compound 9c in showed strong docking scores (-9.2 kcal/mol) against α-glucosidase, correlating with observed inhibitory activity . Validate with in vitro enzymatic assays under standardized protocols.
Q. How can the stability of this compound be assessed under long-term storage?
- Methodological Answer : Conduct accelerated stability studies by storing the compound at 40°C/75% RH for 6 months. Monitor degradation via periodic HPLC analysis. Bromomethyl groups are prone to hydrolysis; detect HBr formation via ion chromatography. Store samples in amber vials under argon at -20°C to minimize decomposition . For analogs like 5-(bromomethyl)-2,4-diphenyl-1,3-thiazole, stability improved with desiccants like silica gel .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
